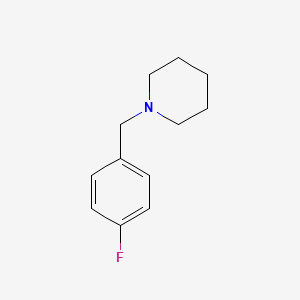

1-(4-Fluorobenzyl)piperidine

CAS No.: 139592-92-0

Cat. No.: VC13319422

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139592-92-0 |

|---|---|

| Molecular Formula | C12H16FN |

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |

| Standard InChI Key | NRXXCFFOTIFBGX-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC2=CC=C(C=C2)F |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)F |

Introduction

Synthesis and Chemical Properties

Synthetic Routes

1-(4-Fluorobenzyl)piperidine is typically synthesized via alkylation or reductive amination. A common method involves the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions . Alternative approaches include:

-

Reductive Amination: Piperidine is condensed with 4-fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride .

-

Ugi Multicomponent Reaction: Facilitates the incorporation of diverse substituents into the piperidine scaffold .

Table 1: Key Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 4-Fluorobenzyl chloride, K₂CO₃, DMF | 75–85 | |

| Reductive Amination | 4-Fluorobenzaldehyde, NaBH(OAc)₃ | 60–70 | |

| Ugi-4CR | Piperidone, amine, isocyanide, acid | 50–65 |

Physicochemical Properties

The compound exhibits a molecular weight of 193.26 g/mol (C₁₂H₁₆FN) and a density of 1.044 g/cm³ . Its boiling point is approximately 285°C, and the pKa is 10.57, indicating basic character . The fluorine atom increases lipophilicity (LogP ~2.85), enhancing membrane permeability .

Pharmacological Research

Neuropharmacological Activity

1-(4-Fluorobenzyl)piperidine derivatives demonstrate affinity for neurotransmitter transporters:

-

Dopamine Transporter (DAT): Analogues like 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine show high DAT inhibition (IC₅₀ = 0.46 nM), surpassing standard inhibitors like GBR 12909 .

-

Serotonin and Norepinephrine Transporters: Moderate selectivity, with IC₅₀ values in the nanomolar range .

Table 2: Pharmacological Profile of Key Derivatives

| Compound | Target (IC₅₀, nM) | Selectivity Ratio (DAT:SERT:NET) | Reference |

|---|---|---|---|

| (+)-5 (enantiomer) | DAT: 0.46 | 122:1:0.5 | |

| 4′-F-PCP (Phencyclidine analogue) | NMDA Receptor | EC₅₀: 1.0 mg/kg (locomotor) |

Antimicrobial and Antiviral Activity

-

Antibacterial: Piperidine derivatives with fluorophenyl groups exhibit activity against Escherichia coli and Staphylococcus aureus (MIC: 3–5 mg/mL) .

-

Antiviral: Trisubstituted piperidines inhibit SARS-CoV-2 main protease (Mpro) at μM concentrations, though potency requires optimization .

Applications in Drug Development

Central Nervous System (CNS) Agents

-

Antidepressants: Derivatives modulate monoamine transporters, showing potential as triple reuptake inhibitors .

-

Antipsychotics: Structural analogs interact with dopamine D1/D2 receptors, reducing psychosis-like behaviors in rodents .

Enzyme Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume